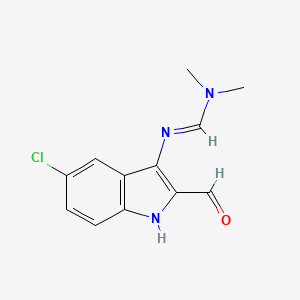
N'-(5-chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
Overview
Description
N-(5-chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide (CFIM) is a novel synthetic compound developed in the laboratory as a potential therapeutic agent. With a molecular weight of 517.85 g/mol, CFIM is a small molecule with a high affinity for several biological targets. It is a member of the indole family of compounds and has been studied for its potential applications in drug discovery and development.
Scientific Research Applications
Biological Effects of Related Compounds
- Biological Effects of Derivatives : Studies on acetamide, formamide, and their derivatives highlight the importance of these chemicals in commercial applications and the biological consequences of exposure. Research indicates varied biological responses among these chemicals, reflecting their differing biological and usage profiles. Such studies contribute to understanding the safety and toxicology of chemical compounds similar to "N'-(5-chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide" (Kennedy, 2001).
Pharmacological Potential of Indole Derivatives
- Therapeutic Potential of Dimethyltryptamine : Research into N, N-dimethyltryptamine (DMT), an indole alkaloid, and its psychoactive effects underscores the therapeutic potential of indole derivatives in treating mental health disorders. The pharmacological profile of DMT and its clinical effects in humans suggest a role for indole compounds in developing new treatments for psychiatric disorders (Rodrigues et al., 2019).
Analytical and Structural Insights
- Indole Synthesis Review : A review of methods for indole synthesis, including advancements in the classification and strategies for preparing indoles, illustrates the chemical diversity and complexity of synthesizing indole compounds. This knowledge base supports the exploration of novel indole derivatives for scientific and medical research (Taber & Tirunahari, 2011).
Environmental and Safety Considerations
- Nitrosamines and Water : The presence of nitrosamines in water technology and their potential health hazards highlight the importance of understanding the environmental and toxicological profiles of chemical compounds. This research domain is pertinent for assessing the safety and environmental impact of chemical compounds utilized in scientific studies (Nawrocki & Andrzejewski, 2011).
properties
IUPAC Name |
N'-(5-chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-16(2)7-14-12-9-5-8(13)3-4-10(9)15-11(12)6-17/h3-7,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKQACRDXMJEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(NC2=C1C=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





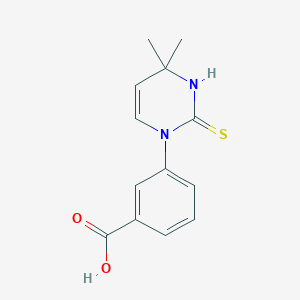


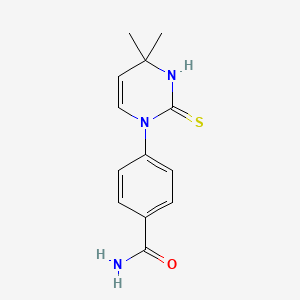

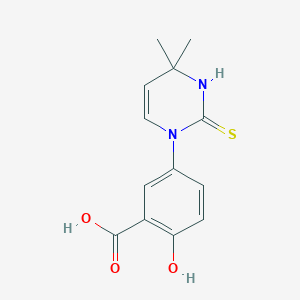
![1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084578.png)
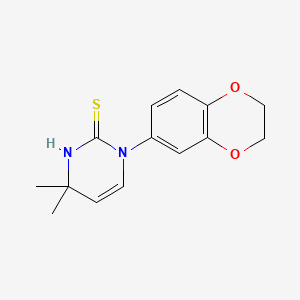
![4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084590.png)
amine](/img/structure/B3084610.png)
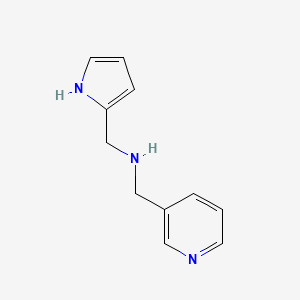
![3-{[(2-Hydroxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084618.png)